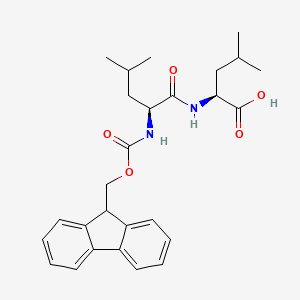

Fmoc-leu-leu-OH

Description

Significance of Fmoc-Protected Peptides in Research and Development

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group revolutionized peptide synthesis. researchgate.net This base-labile protecting group is central to modern solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and precise assembly of amino acid chains. peptide.com The Fmoc group's stability under various reaction conditions and its straightforward removal with a mild base, such as piperidine (B6355638), prevents unwanted side reactions at the N-terminus of the growing peptide chain. researchgate.net This methodology has facilitated the synthesis of complex peptides with high purity and yield, which are crucial for a wide array of research and development applications. peptide.com

Fmoc-protected amino acids and peptides are indispensable tools in drug discovery, aiding in the design of peptide-based therapeutics with enhanced stability and bioavailability. chemimpex.com In biotechnology, they are utilized in the production of recombinant proteins and for studying protein-protein interactions. chemimpex.com Furthermore, the inherent hydrophobicity and aromaticity of the Fmoc group can drive the self-assembly of peptides into well-defined nanostructures, a property that has been extensively explored in materials science. beilstein-journals.org

Overview of Fmoc-Leu-Leu-OH as a Dipeptide Building Block

This compound is a dipeptide derivative composed of two leucine (B10760876) residues, with the N-terminus protected by an Fmoc group. Leucine is an amino acid with a hydrophobic isobutyl side chain. The repetition of this residue in the dipeptide sequence, combined with the bulky, aromatic Fmoc group, imparts a significant degree of hydrophobicity to the molecule. This characteristic is a key determinant of its behavior in both peptide synthesis and self-assembly processes.

A study by a group of researchers synthesized several Fmoc-functionalized dipeptides, including phenylalanine-leucine (FL), tyrosine-leucine (YL), and leucine-leucine (LL), and investigated their self-assembly behaviors. The study found that the mechanical strength of the resulting hydrogels could be tuned by altering the amino acid sequence, thereby modifying the hydrophobic and hydrophilic interactions between the molecules.

Historical Context of Fmoc-Dipeptide Research in Self-Assembly and Materials Science

The exploration of self-assembling peptides for materials science applications has its roots in the observation of amyloid fibril formation. A significant milestone in the field of Fmoc-dipeptide self-assembly was the discovery that these small molecules could form hydrogels. In 1995, it was first reported that Fmoc-dipeptides, specifically Fmoc-Leu-Asp, could form viscoelastic hydrogels. nih.gov These early hydrogels were explored for their potential as carriers for antigen presentation. nih.gov

This seminal work paved the way for extensive research into a wide range of Fmoc-dipeptides as hydrogelators. The self-assembly process is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc moieties and hydrogen bonding between the peptide backbones. researchgate.net The nature of the amino acid side chains also plays a crucial role in modulating the properties of the resulting materials. For instance, the gelation properties of seven Fmoc-dipeptides composed of glycine, alanine, leucine, and phenylalanine were systematically studied, revealing that the amino acid sequence dictates the hydrogel's characteristics. nih.gov This foundational research established Fmoc-dipeptides as a versatile class of building blocks for the bottom-up fabrication of functional biomaterials.

Data Tables

Table 1: Physicochemical Properties of Related Fmoc-Amino Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Fmoc-Leu-OH | C₂₁H₂₃NO₄ | 353.41 | 152-156 |

| Fmoc-Gly-OH | C₁₇H₁₅NO₄ | 297.31 | 175-176 |

| Fmoc-Ala-OH | C₁₈H₁₇NO₄ | 311.33 | 146-150 |

| Fmoc-Phe-OH | C₂₄H₂₁NO₄ | 387.43 | 182-186 |

Table 2: Key Research Findings on Fmoc-Dipeptide Self-Assembly

| Fmoc-Dipeptide | Key Finding | Application Highlighted |

| Fmoc-Leu-Asp | First reported Fmoc-dipeptide hydrogelator. nih.gov | Carrier for antigen presentation. nih.gov |

| Fmoc-Phe-Phe | Forms hydrogels under physiological conditions; self-assembles into nanocylindrical fibrils based on π-π interlocked antiparallel β-sheets. nih.gov | Widely examined for various biomedical applications. |

| Fmoc-Tyr-Leu | Self-assembly can be controlled by ultrasonication, transforming nanofibers into spherical aggregates. nih.gov | Tunable hydrogel formation. nih.gov |

| Fmoc-Leu-Leu | Self-assembly behavior studied, with mechanical strength tunable by altering amino acid sequence. | Potential for tunable biomaterials. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-16(2)13-23(25(30)28-24(26(31)32)14-17(3)4)29-27(33)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-24H,13-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBBXRXTYWLDPL-ZEQRLZLVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Supramolecular Self Assembly of Fmoc Leu Leu Oh: Mechanisms and Architectures

Molecular Driving Forces for Self-Assembly

The spontaneous organization of Fmoc-Leu-Leu-OH into ordered supramolecular structures is governed by a delicate balance of non-covalent interactions. These forces cooperatively drive the assembly process, leading to the formation of stable, higher-order architectures. The primary molecular driving forces include π-π stacking interactions, hydrophobic effects, hydrogen bonding, and electrostatic interactions.

Role of π-π Stacking Interactions of Fmoc Moieties

The N-terminal Fmoc group is a critical driver for the self-assembly of many peptide-based systems. researchgate.netbath.ac.uknih.gov The fluorenyl rings of the Fmoc moieties are large, planar, and aromatic, which facilitates attractive, non-covalent π-π stacking interactions. researchgate.netbath.ac.uknih.gov These interactions are a significant contributor to the stability of the resulting supramolecular structures. researchgate.netbath.ac.uknih.gov In the context of Fmoc-dipeptides, these stacking interactions often dictate the initial aggregation and arrangement of the molecules. researchgate.net The typical distance for π-π stacking in such assemblies is less than 4 Å. bath.ac.uk This aromatic stacking is a primary reason why Fmoc-protected peptides often form well-ordered nanostructures, in contrast to their unprotected or alternatively protected counterparts. bath.ac.uk

Hydrogen Bonding Networks

Hydrogen bonds are essential directional interactions that provide specificity and stability to the self-assembled structures of peptides. In Fmoc-dipeptide assemblies, intermolecular hydrogen bonds typically form between the amide groups of the peptide backbone, leading to the formation of β-sheet-like structures. researchgate.net These extended hydrogen-bonding networks are a hallmark of many self-assembling peptide systems and contribute to the formation of robust, fibrillar architectures. researchgate.net The carboxylic acid terminus of this compound can also participate in hydrogen bonding, further stabilizing the supramolecular assembly. bath.ac.uk

Electrostatic Interactions

Electrostatic interactions, which are dependent on the pH of the surrounding medium, also influence the self-assembly of this compound. The terminal carboxylic acid group of the dipeptide can be deprotonated, resulting in a negative charge. nih.gov The state of ionization affects the solubility and aggregation behavior of the molecules. Repulsive electrostatic forces between charged groups can prevent aggregation, while attractive forces or the screening of charges by ions in solution can promote assembly. nih.govchemrxiv.org Therefore, parameters such as pH and ionic strength are critical in controlling the self-assembly process and the morphology of the resulting nanostructures. chemrxiv.org

Self-Assembled Morphologies and Nanostructures

The cooperative action of the aforementioned molecular driving forces leads to the formation of distinct and well-defined nanostructures from this compound monomers.

Formation of Nanofibers and Fibrillar Structures

A common morphological outcome for the self-assembly of Fmoc-dipeptides is the formation of elongated, high-aspect-ratio nanostructures, such as nanofibers and fibrils. researchgate.netbath.ac.ukrsc.org These fibrillar structures are the result of the hierarchical assembly of the peptide monomers. Initially, π-π stacking and hydrophobic interactions drive the molecules to aggregate. Subsequently, hydrogen bonding directs their arrangement into β-sheet-like tapes or ribbons. These primary structures then associate laterally and longitudinally to form mature nanofibers. researchgate.netbath.ac.uk The resulting network of entangled nanofibers can entrap solvent molecules, leading to the formation of a hydrogel. bath.ac.uk

Below is an interactive table summarizing the key molecular interactions and their roles in the self-assembly of this compound.

| Driving Force | Interacting Moiety | Nature of Interaction | Role in Self-Assembly |

| π-π Stacking | Fmoc Groups | Aromatic | Initiates aggregation and provides stability |

| Hydrophobic Interactions | Leucine (B10760876) Side Chains | Nonpolar | Drives clustering in aqueous media and stabilizes the core |

| Hydrogen Bonding | Peptide Backbone, Carboxyl Terminus | Directional | Promotes β-sheet formation and fibril elongation |

| Electrostatic Interactions | Carboxyl Terminus | Charge-dependent | Modulates solubility and aggregation based on pH |

Diverse Morphologies: Flower-like and Tube-like Structures

The self-assembly of Fmoc-dipeptides gives rise to a variety of supramolecular structures. While complex morphologies such as flower-like superstructures are not commonly reported for this class of compounds, the formation of elongated, high-aspect-ratio nanostructures is a hallmark of their assembly.

Notably, tube-like or cylindrical fibrillar structures are a prominent morphology. Computational and experimental studies on related dipeptides, such as diphenylalanine (Phe-Phe), have shown they can form peptide nanotubes (PNTs). researchgate.net Specifically, Fmoc-Phe-Phe has been confirmed to self-assemble into nanocylindrical fibrils. nih.gov Branched-chain dipeptides like dileucine (Leu-Leu) are also known to form peptide nanotubes. researchgate.net These structures are typically formed by the hierarchical arrangement of peptide subunits, stabilized by a network of hydrogen bonds and hydrophobic interactions. acs.org The process involves the stacking of ring-shaped peptide subunits into extended tubular forms. acs.org For Fmoc-derivatized peptides, the assembly is further driven by π-π stacking of the Fmoc groups, which often results in the formation of an inner core, with the peptide residues exposed to the solvent. nih.gov This architecture creates a basis for the entanglement of fibrils that leads to the formation of hydrogel networks.

Tunable Supramolecular Architectures based on Environmental Stimuli (pH, Temperature, Ionic Strength, Ultrasonication)

A key advantage of Fmoc-dipeptide hydrogels is that their supramolecular architectures can be precisely controlled by external environmental stimuli. This responsiveness allows for the dynamic tuning of their macroscopic properties.

pH: The pH of the aqueous solution is one of the most effective triggers for initiating and controlling the self-assembly of Fmoc-dipeptides. nih.gov Gelation is often induced by a pH switch, for instance, by lowering the pH of a basic solution of the peptide. unibo.it For Fmoc-dipeptides with a terminal carboxylic acid, a lower pH protonates the anionic carboxylate group, reducing electrostatic repulsion and facilitating the hydrogen bonding necessary for fiber formation and gelation. rsc.org This makes the self-assembly process highly pH-dependent, with gel formation often occurring within a specific pH range. nih.gov

Temperature: Temperature is another critical stimulus. Many Fmoc-dipeptide hydrogels are thermoreversible, meaning they can transition from a gel to a sol state upon heating and reform upon cooling. unibo.it This behavior is linked to the disruption of non-covalent interactions (hydrogen bonds and π-π stacking) at higher temperatures. The gelation process can also be triggered by a temperature change, such as dissolving the compound at an elevated temperature and allowing it to cool and assemble. nih.gov

Ionic Strength: The ionic strength of the medium significantly impacts the mechanical and structural properties of the resulting hydrogels. researchgate.net Increasing the ionic strength, for example by adding salts, can enhance the screening of electrostatic charges on the peptide molecules, thereby promoting closer packing and stronger fiber formation. nih.gov Research has shown that the elastic modulus (G') of peptide hydrogels can increase substantially with rising ionic strength. nih.gov This is often accompanied by structural changes at the nanoscale, where higher salt concentrations lead to the formation of thinner, more rigid, and more densely packed peptide fibers. researchgate.netnih.gov

Ultrasonication: Mechanical forces, such as ultrasonication, can also be used to direct the self-assembly process. Sonication can be employed to accelerate the dissolution of the peptide powder by breaking down initial intermolecular interactions before triggering self-assembly. unibo.it Furthermore, it has been demonstrated that ultrasonication can influence the final morphology of the assembled structures. For instance, in the case of Fmoc-Tyr-Leu, ultrasonication was shown to transform coiled nanofibers into spherical aggregates, indicating an enhancement of the stacking interactions between the fluorenyl rings. nih.gov

Table 1: Effect of Environmental Stimuli on Fmoc-Dipeptide Hydrogel Properties

| Stimulus | Mechanism of Action | Effect on Supramolecular Architecture & Properties |

|---|---|---|

| pH | Alters the ionization state of amino acid side chains and terminal groups, affecting electrostatic repulsion and hydrogen bonding. rsc.org | Triggers self-assembly within a specific pH range; influences gelation efficiency and kinetics. nih.govrsc.org |

| Temperature | Modulates the strength of non-covalent interactions (hydrogen bonds, hydrophobic interactions). unibo.it | Can induce thermoreversible gel-sol transitions; allows for temperature-triggered gelation. nih.govunibo.it |

| Ionic Strength | Screens electrostatic charges, reducing repulsion between molecules. nih.gov | Increases hydrogel stiffness (elastic modulus); leads to thinner, more rigid, and denser fiber networks. nih.gov |

| Ultrasonication | Provides mechanical energy to break interactions or influence assembly pathways. nih.govunibo.it | Can accelerate dissolution for homogenous gelation; can transform fibrillar morphologies into other aggregates (e.g., spherical). nih.gov |

Co-Assembly and Multi-Component Self-Assembly Systems

The versatility of Fmoc-dipeptide systems can be significantly expanded through the co-assembly of two or more different components. This strategy allows for the creation of multi-component materials with hybrid properties that can be tailored for specific applications.

Hybrid Hydrogel Formation with Other Fmoc-Amino Acids (e.g., Fmoc-Phe, Fmoc-Lys)

Co-assembly of this compound with other Fmoc-amino acids, such as Fmoc-Phenylalanine (Fmoc-Phe) or Fmoc-Lysine (Fmoc-Lys), is a powerful method to generate hybrid hydrogels. mdpi.com In these systems, the different peptide components integrate into a single, unified supramolecular structure. The driving forces remain the same—π-π stacking of Fmoc groups and hydrogen bonding—but the presence of different amino acid side chains introduces new functionalities and interactions. nih.gov

For example, co-assembling a hydrophobic dipeptide with a charged Fmoc-amino acid like Fmoc-Lys can alter the electrostatic interactions within the fibrillar network. mdpi.com Similarly, incorporating the highly aromatic Fmoc-Phe can enhance the π-π stacking interactions and influence the mechanical properties of the hydrogel. acs.org This approach has been successfully used to create stable, self-supporting hybrid hydrogels that combine the properties of the individual components. acs.orgmdpi.com

Tailoring Supramolecular Properties through Co-Assembly Composition

A key advantage of multi-component systems is the ability to precisely tune the final properties of the hydrogel by simply adjusting the ratio of the co-assembling molecules. nih.gov This provides a straightforward method for modulating the material's characteristics without the need for complex chemical synthesis.

Varying the molar ratio of the components can have a profound effect on:

Mechanical Properties: The stiffness and elasticity of the hydrogel can be fine-tuned. For instance, studies have shown that the mechanical properties of hydrogels formed by two different peptides can be controlled by altering their relative concentrations. nih.gov The addition of a second component can lead to a significant increase in the elastic modulus of the hybrid gel compared to the single-component systems. mdpi.comresearchgate.net

Stability and Gelation Kinetics: The volumetric ratio of co-assembling partners has been shown to influence the stability and final strength of the hydrogel. nih.gov The presence of a second component can also affect the speed and efficiency of the gelation process. researchgate.net

Table 2: Impact of Co-Assembly Composition on Hydrogel Properties

| Co-Assembly System Example | Composition Ratio | Observed Effect on Properties |

|---|---|---|

| Fmoc-FFK / Fmoc-FF | Increasing proportion of Fmoc-FF | Increased mechanical stiffness (G') due to Fmoc-FF driving the gelation process. mdpi.com |

| Fmoc-Lys-Fmoc-OH / Fmoc-Trp-OH | Varied volumetric ratios | The ratio influences the final strength (G' value) and stability of the hydrogel. nih.gov |

| Phe-Phe / di-D-2-napthylalanine | Varied relative concentrations | Allows for fine-tuning of the mechanical properties of the resulting hydrogel. nih.gov |

| Two similar peptide molecules (FEKII / FEKII18) | Addition of 28 M% of the longer peptide | Increased the elastic modulus by up to 30 times, creating a more cross-linked network. researchgate.net |

Characterization of Fmoc Leu Leu Oh Self Assembled Systems

Microscopic and Imaging Techniques

Electron Microscopy (SEM, TEM) for Nanostructure Visualization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial techniques for visualizing the morphology of structures formed by the self-assembly of Fmoc-dipeptides. In these systems, molecules like Fmoc-Leu-Leu-OH organize into hierarchical structures, typically driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones.

While specific electron microscopy studies detailing the nanostructures of pure this compound are not extensively documented in readily available literature, the behavior of analogous Fmoc-dipeptides provides a strong basis for understanding their likely morphology. For instance, studies on various Fmoc-dipeptides consistently show the formation of elongated, high-aspect-ratio nanofibers and ribbons. TEM imaging of Fmoc-diphenylalanine (Fmoc-FF), a widely studied analogue, reveals the formation of nanocylindrical structures that further assemble into larger, flat ribbons. mdpi.com It is anticipated that this compound would similarly form fibrillar networks, which entangle to create the scaffold of a hydrogel. SEM would be employed to visualize the porous, three-dimensional nature of this network at the microscale, while TEM would provide higher-resolution details of the individual nanofibers, including their width and morphology.

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the self-assembled structures of this compound at the nanoscale. This high-resolution imaging technique provides three-dimensional topographical data of the fibrillar network on a surface. For a hydrogel formed from this compound, AFM can be used to directly measure the dimensions of the constituent fibers, such as their height and width, and to observe their interconnected, porous network structure.

Beyond imaging, AFM can probe the nanomechanical properties of the self-assembled structures. Using techniques like force spectroscopy or PeakForce Quantitative Nanomechanical Mapping (PF-QNM), the Young's modulus of individual fibers can be determined. This provides insight into the stiffness and rigidity of the fundamental building blocks of the hydrogel, which is critical for understanding how nanoscale properties translate to the bulk mechanical behavior of the material.

Rheological and Mechanical Property Assessment of Hydrogels

Rheology is the primary method for quantifying the bulk mechanical properties of hydrogels formed from this compound. These measurements are essential for understanding the material's viscoelastic nature—its ability to exhibit both solid-like (elastic) and liquid-like (viscous) properties. The key parameters obtained from oscillatory rheology are the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G') : Represents the elastic component and indicates the energy stored in the material during deformation. A higher G' value signifies a more solid-like, rigid gel.

Loss Modulus (G'') : Represents the viscous component and indicates the energy dissipated, usually as heat.

For a true hydrogel, the storage modulus is significantly greater than the loss modulus (G' > G''), and both moduli are largely independent of frequency over a specific range. While specific rheological data for hydrogels made exclusively from this compound is sparse in the literature, studies on a wide range of Fmoc-dipeptide hydrogels show that their mechanical strength is highly tunable. rsc.org Factors such as peptide concentration, pH, and the specific amino acid sequence influence the final G' value, which can range from tens to thousands of Pascals (Pa). mdpi.com For example, a study on Fmoc-dipeptides with varying hydrophobicity found that gel stiffness is directly related to this property, with more hydrophobic peptides often forming stronger gels. researchgate.net It is expected that this compound hydrogels would exhibit this characteristic viscoelastic behavior, with mechanical properties dependent on the preparation conditions.

| Rheological Parameter | Description | Typical Significance for Fmoc-Dipeptide Gels |

| Storage Modulus (G') | Measure of the elastic response of the material. | Indicates the stiffness or rigidity of the hydrogel. |

| Loss Modulus (G'') | Measure of the viscous response of the material. | Represents energy dissipation; much lower than G' in a stable gel. |

| Complex Viscosity (η*) | Overall resistance to flow. | Characterizes the gel's viscoelastic nature. |

| Linear Viscoelastic Region (LVR) | The strain range where G' and G'' are independent of strain. | Defines the limits of non-destructive testing for the material. |

Scattering Techniques

Dynamic Light Scattering (DLS) for Size Distribution

Dynamic Light Scattering (DLS) is used to analyze the initial stages of self-assembly of this compound in solution, prior to gelation. This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles or aggregates. From these fluctuations, the hydrodynamic radius (R_h) of the assembling structures can be determined.

DLS studies on Fmoc-amino acids and dipeptides typically reveal the formation of initial small aggregates that grow over time, eventually reaching a critical size and concentration to form a gel network. The polydispersity index (PDI) is another key parameter obtained from DLS, which indicates the broadness of the size distribution. A low PDI value suggests a more uniform population of aggregates. For this compound, DLS would be instrumental in tracking the kinetics of aggregation under different trigger conditions (e.g., pH change), providing data on the size of the pre-fibrillar species.

Wide-Angle X-ray Scattering (WAXS) for Molecular Packing

Wide-Angle X-ray Scattering (WAXS), often used in conjunction with Small-Angle X-ray Scattering (SAXS), provides critical information about the molecular-level arrangement within the self-assembled nanostructures of this compound. The diffraction pattern generated by WAXS reveals repeating distances in the angstrom range, which correspond to the regular packing of molecules.

For Fmoc-peptide systems, WAXS is particularly useful for identifying two key structural features:

β-sheet formation : A characteristic diffraction peak at a d-spacing of approximately 4.7 Å is indicative of the distance between adjacent peptide strands in a hydrogen-bonded β-sheet.

π-π stacking : A broader peak around 10-12 Å is often attributed to the distance between the stacked aromatic Fmoc groups.

The presence of these signals in the WAXS pattern of a this compound hydrogel would confirm that its fibrillar network is stabilized by the combination of these non-covalent interactions, which is the hallmark of self-assembly for this class of molecules.

Advanced Analytical Separations

Advanced analytical separation techniques, primarily High-Performance Liquid Chromatography (HPLC), are indispensable for the quality control and analysis of this compound. HPLC is used to assess the purity of the compound, separating it from any starting materials, byproducts from synthesis, or degradation products. For instance, a common impurity in the synthesis of Fmoc-amino acids can be the corresponding dipeptide (e.g., this compound in a sample of Fmoc-Leu-OH), and HPLC is the standard method to quantify such impurities. sigmaaldrich.comsigmaaldrich.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where the separation is based on the hydrophobicity of the molecules. The high purity of the starting this compound material, typically confirmed to be ≥99% by HPLC, is crucial as even small impurities can significantly affect the self-assembly process and the final properties of the resulting hydrogel. chemimpex.com

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of Fmoc-dipeptides like this compound. The presence of impurities can significantly affect the self-assembly process and the final properties of the resulting biomaterials, making purity assessment a critical first step. nih.gov Reverse-phase HPLC (RP-HPLC) is commonly used, where the compound is passed through a column with a nonpolar stationary phase.

The purity of the peptide is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. For self-assembly studies, the peptide purity should be high to ensure batch-to-batch consistency and reproducible hydrogel properties. nih.gov A literature overview of HPLC methods for Fmoc-derivatized amino acids highlights the importance of optimized conditions, such as solvent composition and pH, to achieve accurate quantification. nih.gov

Table 1: Representative HPLC Purity Analysis Data for Fmoc-Peptides

| Parameter | Value | Reference |

|---|---|---|

| Purity Specification | >99.0% | merckmillipore.com |

| Mobile Phase A | Water with 0.1% TFA | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% TFA | nih.gov |

| Detection Wavelength | 220 nm | mdpi.com |

| Flow Rate | 1.0 - 20 mL/min | nih.gov |

This table presents typical parameters used in the HPLC analysis of Fmoc-protected peptides, compiled from various sources.

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is employed to confirm the identity and molecular weight of the this compound compound. This technique provides a precise mass-to-charge ratio (m/z), which can be compared to the calculated theoretical mass of the molecule to verify its chemical structure. mdpi.com Techniques like Electrospray Ionization (ESI) are often coupled with liquid chromatography (LC-MS) to provide both purity data and molecular confirmation simultaneously. nih.govmdpi.com This confirmation is vital to ensure that the correct molecule is being used for self-assembly experiments, as errors in synthesis could lead to peptides with incorrect sequences or modifications.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. nih.gov In the context of this compound, self-assembly leads to the formation of long, fibrillar nanostructures, which are essentially supramolecular polymers. mdpi.com

While specific GPC studies on this compound are not prominent in the literature, the technique is applicable in principle. A dissolved sample of the self-assembled hydrogel would be passed through a column filled with porous beads. researchgate.net Larger aggregates would be unable to enter the pores and would elute more quickly, while smaller oligomers or monomers would take a longer path through the pores and elute later. This process separates the aggregates based on their hydrodynamic volume, providing insight into the size distribution and stability of the self-assembled fibrillar network. researchgate.net

Surface-Sensitive Techniques

Surface-sensitive techniques are crucial for understanding the initial stages of self-assembly, where monomers interact with surfaces, and for characterizing the bulk properties of the final assembled material, such as a hydrogel film.

Surface Plasmon Resonance (SPR) for Adsorption and Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor the binding and interaction of molecules on a sensor surface. It is highly sensitive to changes in the refractive index at the surface, which occurs when molecules adsorb or desorb. iris-biotech.de

In the study of this compound self-assembly, SPR could be used to analyze the kinetics of monomer adsorption onto a functionalized gold surface. By flowing a solution of the dipeptide over the sensor chip, one can measure the rates of association (adsorption) and dissociation (desorption). mdpi.com This data allows for the determination of key kinetic parameters, providing a quantitative understanding of the initial nucleation phase of fibril formation on a surface.

Table 2: Hypothetical Kinetic Parameters for Peptide Adsorption Measured by SPR

| Parameter | Description | Possible Value |

|---|---|---|

| k_a (M⁻¹s⁻¹) | Association rate constant | 1 x 10⁴ |

| k_d (s⁻¹) | Dissociation rate constant | 1 x 10⁻³ |

| K_A (M⁻¹) | Equilibrium association constant (k_a/k_d) | 1 x 10⁷ |

| K_D (M) | Equilibrium dissociation constant (k_d/k_a) | 1 x 10⁻⁷ |

This table illustrates the types of kinetic and affinity data that can be obtained from SPR experiments, essential for characterizing molecular interactions.

Impedance Spectroscopy for Electrical Conductivity

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrical properties of materials, including hydrogels. nih.govchemrxiv.org A hydrogel formed from the self-assembly of this compound is an ionic conductor due to the presence of an aqueous solution and charged groups within its polymer network. mdpi.com

EIS measures the opposition to the flow of an alternating current as a function of frequency. By applying a small AC voltage and measuring the resulting current, a complex impedance spectrum is generated. dtu.dk This spectrum can be fitted to an equivalent electrical circuit model to extract properties such as bulk resistance, capacitance, and interfacial charge transfer resistance. chemrxiv.org The bulk conductivity (σ) of the hydrogel can then be calculated, which is a critical parameter for applications in bioelectronics, biosensing, and drug delivery. nih.govmdpi.com The conductivity of such biopolymeric hydrogels is typically in the range of 10-100 mS/cm. mdpi.com

Computational Modeling and Simulation of Fmoc Leu Leu Oh Systems

Molecular Dynamics (MD) Simulations for Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of Fmoc-Leu-Leu-OH, MD simulations can elucidate the entire self-assembly process, from dispersed monomers to ordered supramolecular structures.

Researchers have employed both all-atom (AA) and coarse-grained (CG) MD simulations to investigate the self-assembly of Fmoc-dipeptides. rsc.org AA-MD simulations provide a high level of detail by explicitly representing every atom in the system, offering accurate insights into the specific intermolecular interactions driving the assembly. aip.org However, these simulations are computationally expensive and are often limited to smaller systems and shorter timescales. rsc.org

To overcome these limitations, CG-MD simulations are frequently used. In this approach, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of larger systems over longer periods. rsc.orgnih.gov This is particularly useful for observing the spontaneous formation of large-scale assemblies like nanofibers or hydrogel networks. mdpi.com

For Fmoc-dipeptides, simulations have consistently shown that the initial and most crucial driving force for self-assembly is the π-π stacking of the aromatic fluorenyl groups. nih.govrsc.org These hydrophobic interactions lead to the formation of a core structure, which is then stabilized by other non-covalent forces. In the case of this compound, the hydrophobic leucine (B10760876) side chains would further contribute to the stability of the assembly through van der Waals interactions, likely orienting themselves to minimize contact with the aqueous solvent.

MD simulations can also reveal the role of hydrogen bonding in these systems. While β-sheet-like hydrogen bonds, common in many self-assembling peptides, may not be the primary driver for some Fmoc-dipeptides, inter-residue hydrogen bonds and hydrogen bonding with surrounding water molecules play a significant role in stabilizing the final fibrillar structure. nih.govfigshare.com

A typical MD simulation workflow for the self-assembly of this compound would involve the following steps:

System Setup: A simulation box is created containing multiple this compound molecules randomly dispersed in a solvent, typically water.

Energy Minimization: The initial system is relaxed to remove any unfavorable steric clashes.

Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the trajectory of each molecule is calculated based on a chosen force field (e.g., CHARMM, AMBER, or MARTINI for CG simulations). rsc.orgnih.gov

Analysis: The resulting trajectories are analyzed to observe the formation of aggregates and to calculate various structural and energetic parameters.

The insights gained from these simulations are summarized in the table below:

| Simulation Type | Key Findings for Fmoc-Dipeptide Self-Assembly | Relevance to this compound |

| All-Atom (AA) MD | Detailed analysis of π-π stacking distances and angles. Identification of specific hydrogen bonding networks. aip.orgnih.gov | Provides precise information on the fundamental interactions governing the assembly of this compound molecules. |

| Coarse-Grained (CG) MD | Observation of spontaneous aggregation into larger structures (e.g., nanofibers, worm-like micelles). nih.govmdpi.com Prediction of the final morphology of the self-assembled structures. | Enables the prediction of the supramolecular architecture of this compound assemblies and the mechanism of their formation. |

Quantum Chemistry Calculations for Molecular Interactions

While MD simulations are excellent for studying the dynamics of large systems, quantum chemistry calculations provide a more accurate description of the electronic structure and energetics of molecular interactions at a smaller scale. These methods can be used to precisely quantify the strength of the non-covalent interactions that hold the this compound assembly together.

Due to their computational intensity, quantum mechanical (QM) calculations are typically performed on representative dimers or small oligomers extracted from MD simulations. The primary interactions of interest in the this compound system are:

π-π Stacking: QM calculations can determine the optimal geometry and interaction energy of the stacked fluorenyl groups.

Hydrogen Bonding: The strength and nature of hydrogen bonds between the peptide backbones can be accurately calculated.

A significant challenge in applying QM methods to large biomolecular systems is the computational cost. To address this, fragmentation methods like the molecular fractionation with conjugated caps (MFCC) have been developed. nih.govdntb.gov.ua The MFCC approach allows for the calculation of interaction energies in large molecules, such as peptides, by breaking them down into smaller, manageable fragments. nih.govdntb.gov.ua This makes it feasible to perform high-level QM calculations on systems that would otherwise be intractable.

The table below summarizes the key intermolecular interactions in this compound systems that can be analyzed using quantum chemistry:

| Interaction Type | Description | Computational Method |

| π-π Stacking | Attraction between the aromatic rings of the Fmoc groups. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O or N). | Ab initio methods, DFT |

| Van der Waals Forces | Weak, short-range electrostatic forces between nonpolar molecules. | DFT with dispersion correction, Symmetry-Adapted Perturbation Theory (SAPT) |

In Silico Prediction of Supramolecular Architectures

Computational methods are increasingly being used to predict the final, three-dimensional supramolecular structures of self-assembling peptides. udel.edu This predictive capability is crucial for the rational design of biomaterials with specific desired properties.

Coarse-grained MD simulations are a primary tool for this purpose. By simulating the self-assembly of hundreds or thousands of this compound molecules, it is possible to observe the spontaneous formation of various architectures, such as nanofibers, nanoribbons, or spherical micelles. nih.gov The final morphology is determined by the delicate balance of intermolecular forces, including the strong π-π stacking of the Fmoc groups, the hydrophobic interactions of the leucine side chains, and electrostatic interactions. nih.gov

Recent studies on Fmoc-protected aliphatic amino acids have shown that the length and branching of the side chain play a crucial role in determining the final morphology. rsc.org For instance, Fmoc-leucine (FmocL) has been observed to form distinct structures compared to its isomer Fmoc-isoleucine (FmocI), highlighting the sensitivity of the self-assembly process to subtle changes in molecular structure. rsc.org Based on these findings, this compound, with its two bulky and hydrophobic leucine residues, is predicted to form well-defined fibrillar structures.

The following table outlines the predicted supramolecular architectures for this compound based on computational studies of similar systems:

| Predicted Architecture | Driving Forces | Potential Applications |

| Nanofibers/Nanoribbons | Strong π-π stacking of Fmoc groups, hydrophobic collapse of leucine side chains. | Hydrogel formation for tissue engineering and drug delivery. |

| Worm-like Micelles | A balance between attractive hydrophobic forces and repulsive electrostatic forces (if charged). | Encapsulation and delivery of therapeutic agents. |

Understanding Structure-Activity Relationships via Computational Approaches

A key goal in the field of biomaterials is to establish clear relationships between the molecular structure of a compound and its macroscopic properties or biological activity (structure-activity relationships, or SAR). Computational approaches are invaluable in this endeavor, as they can correlate simulated structural features with experimentally observed functions. acs.orgresearchgate.net

For a self-assembling system like this compound, the "activity" can refer to a range of properties, such as the mechanical stiffness of the resulting hydrogel, its biocompatibility, or its ability to promote cell adhesion and proliferation. Computational modeling can help to understand how the molecular-level organization of the self-assembled structure gives rise to these macroscopic properties.

For example, MD simulations can be used to calculate the persistence length of a simulated nanofiber, which is a measure of its stiffness. This can then be correlated with the experimentally measured elastic modulus of the corresponding hydrogel. By systematically modifying the peptide sequence in silico (e.g., replacing leucine with other aliphatic amino acids), researchers can predict how these changes will affect the properties of the final material. nih.gov

Machine learning is also emerging as a powerful tool for building quantitative structure-property relationships (QSPR). nih.gov By training machine learning models on data from both computational simulations and experiments, it is possible to develop predictive models that can accelerate the discovery of new peptide-based biomaterials with tailored functionalities. nih.govresearchgate.net

The table below provides examples of how computational approaches can be used to understand the structure-activity relationships of this compound-based materials:

| Property/Activity | Relevant Structural Feature | Computational Method |

| Hydrogel Stiffness | Nanofiber persistence length, network cross-linking density. | MD Simulations, Finite Element Analysis |

| Biocompatibility | Surface chemistry and topography of the assembled structure. | MD Simulations, Molecular Docking |

| Cell Adhesion | Presentation of specific binding motifs on the fiber surface. | MD Simulations, Steered Molecular Dynamics |

Functional Applications of Fmoc Leu Leu Oh Derived Biomaterials

Scaffolds for Cell Culture and Tissue Engineering

Hydrogels derived from the self-assembly of Fmoc-dipeptides, including those containing leucine (B10760876), are of significant interest as scaffolds for tissue engineering and regenerative medicine. beilstein-journals.orgmdpi.com These materials form three-dimensional networks of nanofibers that provide a supportive environment for cell growth and tissue formation. nih.govfrontiersin.org

Biomaterials derived from Fmoc-Leu-Leu-OH are capable of forming both two-dimensional (2D) and three-dimensional (3D) scaffolds for cell culture. beilstein-journals.orgnih.gov The self-assembly process, driven by non-covalent interactions such as π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones, results in the formation of a nanofibrous hydrogel. beilstein-journals.orgnih.gov This structure mimics the natural extracellular matrix, providing a porous and hydrated environment conducive to cell adhesion, proliferation, and migration. cnr.itmdpi.com

In 3D culture systems, these hydrogels offer a significant advantage over traditional 2D culture on flat surfaces by providing a more physiologically relevant environment that influences cell morphology and behavior. nih.govcnr.it The injectable nature of some Fmoc-dipeptide hydrogels allows for in situ formation of scaffolds, which can be beneficial for minimally invasive tissue engineering applications. beilstein-journals.org The mechanical properties of these scaffolds, such as stiffness, can be tuned by altering the concentration of the Fmoc-dipeptide, which in turn can influence cell fate. nih.govmdpi.com

| Property | Description | Significance in Cell Scaffolding | Relevant Findings for Similar Fmoc-Dipeptides |

|---|---|---|---|

| Nanofibrous Architecture | Self-assembles into a network of fibers with diameters in the nanometer range. | Mimics the natural extracellular matrix, providing topographical cues for cell attachment and guidance. frontiersin.orgelmarco.com | Fmoc-diphenylalanine (Fmoc-FF) hydrogels form extensive fibrillar networks. researchgate.net |

| High Water Content | Can retain large amounts of water, typically >99% of its weight. | Facilitates nutrient and gas exchange, creating a favorable environment for cell survival. mdpi.com | Fmoc-dipeptide hydrogels are predominantly composed of water, similar to native tissues. nih.gov |

| Biocompatibility | Composed of naturally occurring amino acids, leading to minimal cytotoxicity. ramot.org | Essential for supporting cell viability and function without eliciting an adverse immune response. nih.gov | Studies on various Fmoc-amino acid and dipeptide hydrogels have demonstrated good cytocompatibility with different cell lines. reading.ac.ukd-nb.info |

| Tunable Mechanical Properties | The stiffness and elasticity of the hydrogel can be controlled by varying the peptide concentration. | Allows for the creation of scaffolds that match the mechanical properties of specific tissues, influencing cell differentiation. mdpi.com | The storage modulus (G') of Fmoc-peptide hydrogels can be modulated over a wide range, from soft brain-like tissue to more rigid structures. cnr.itd-nb.info |

The nanofibrous scaffolds created from this compound are not merely passive supports but can actively influence cell behavior, including proliferation and differentiation. The biocompatible nature of the leucine components ensures that the hydrogel does not elicit cytotoxic effects, allowing for sustained cell growth. nih.govnih.gov

Research on similar Fmoc-dipeptide hydrogels has demonstrated their ability to support the proliferation of various cell types, including fibroblasts and mesenchymal stem cells. nih.govmdpi.com Furthermore, by functionalizing the Fmoc-dipeptide with specific bioactive motifs, such as the arginine-glycine-aspartic acid (RGD) sequence, it is possible to create scaffolds that promote specific cell adhesion and subsequent differentiation pathways. researchgate.net The mechanical stiffness of the hydrogel is also a critical factor, with studies showing that varying the rigidity of the scaffold can direct stem cell differentiation towards osteogenic or other lineages. mdpi.comnih.gov While specific studies on this compound are limited, the established principles from related systems suggest its strong potential in this area.

Advanced Drug Delivery Systems

The unique properties of this compound-derived hydrogels make them excellent candidates for advanced drug delivery systems. Their ability to encapsulate therapeutic molecules and release them in a controlled manner is a key advantage. mdpi.com

This compound hydrogels can serve as reservoirs for a wide range of therapeutic agents, from small molecule drugs to larger biomolecules like proteins. mdpi.com The encapsulation occurs during the self-assembly process, where the drug molecules become physically entrapped within the nanofibrous network of the hydrogel. nih.gov The release of the encapsulated drug is typically governed by diffusion through the hydrogel matrix. nih.gov

The rate of release can be controlled by several factors, including the density of the nanofiber network (which can be modulated by the this compound concentration), the size of the drug molecule, and the interactions between the drug and the hydrogel matrix. nih.govvub.be For instance, hydrophobic drugs may have a stronger interaction with the hydrophobic domains of the this compound scaffold, leading to a more sustained release profile. The degradation of the hydrogel can also be a mechanism for drug release, although Fmoc-dipeptide hydrogels are generally stable under physiological conditions. d-nb.infonih.gov

| Factor | Mechanism of Influence | Expected Outcome on Release Rate |

|---|---|---|

| Hydrogel Concentration | Higher concentration leads to a denser nanofiber network and smaller pore size. | Decreases the diffusion rate of the encapsulated drug, leading to a slower, more sustained release. nih.gov |

| Drug Molecule Size | Larger molecules diffuse more slowly through the hydrogel mesh. | Larger drugs will have a slower release rate compared to smaller molecules. mdpi.com |

| Drug-Matrix Interactions | Hydrophobic or electrostatic interactions between the drug and the peptide scaffold can retard diffusion. | Stronger interactions lead to a slower and more prolonged release of the drug. vub.be |

| Environmental pH | Changes in pH can affect the protonation state of the carboxylic acid group on the peptide, potentially altering hydrogel stability and drug-matrix interactions. | Can be used as a trigger for controlled release in pH-sensitive systems. researchgate.net |

Biomaterials derived from this compound can be engineered for targeted drug delivery. chemimpex.com One approach involves the functionalization of the dipeptide with targeting ligands, such as antibodies or specific peptides, that can recognize and bind to receptors overexpressed on diseased cells, for example, cancer cells. mdpi.com This strategy enhances the local concentration of the drug at the target site, improving therapeutic efficacy while minimizing systemic side effects.

Another strategy involves creating "smart" hydrogels that respond to specific stimuli in the disease microenvironment, such as changes in pH or the presence of certain enzymes. researchgate.net For instance, a hydrogel could be designed to be stable at physiological pH but to disassemble and release its drug payload in the acidic environment often found in tumors. While this has been demonstrated with other Fmoc-peptide systems, the principle is applicable to this compound.

Antimicrobial Biomaterials

There is a growing interest in the development of biomaterials with intrinsic antimicrobial properties to combat infections, particularly in the context of medical implants and wound healing. ramot.orgnih.gov Self-assembling Fmoc-amino acids and dipeptides have shown promise in this area. chemrxiv.orgrsc.org

The antimicrobial activity of these compounds is often attributed to their amphiphilic nature, which allows them to interact with and disrupt the integrity of bacterial cell membranes. rsc.orgchemrxiv.org The hydrophobic Fmoc group and the leucine side chains of this compound would be expected to insert into the lipid bilayer of the bacterial membrane, leading to pore formation and cell lysis. mdpi.com

Studies on co-assemblies of Fmoc-phenylalanine and Fmoc-leucine have demonstrated selective antimicrobial action against Gram-positive bacteria, such as Staphylococcus aureus, while exhibiting good biocompatibility with mammalian cells. beilstein-journals.org This selectivity is a significant advantage over many conventional antibiotics that can harm host cells. The self-assembling nature of this compound allows for the formation of antimicrobial coatings on surfaces, which could be used to prevent biofilm formation on medical devices. ramot.orgnih.gov The hydrogel form can also be used as a wound dressing that not only provides a moist healing environment but also actively combats bacterial infection. rsc.org

Selective Antibacterial Activity of Self-Assembled Systems

The self-assembly of molecules derived from N-(9-fluorenylmethoxycarbonyl)-L-leucyl-L-leucine (this compound) gives rise to supramolecular nanostructures with significant potential as antimicrobial agents. ramot.org These systems often exhibit selective antibacterial activity, showing higher efficacy against certain types of bacteria, which is a crucial attribute for developing targeted therapies that spare beneficial microflora. The inherent aromaticity and hydrophobicity conferred by the Fmoc group drive the self-association of these dipeptides into distinct nanostructures, such as nanofibers and hydrogels. ramot.org

Research has demonstrated that hydrogels formed by the co-assembly of different Fmoc-amino acids, such as Fmoc-phenylalanine and Fmoc-leucine, can display selective antimicrobial action against Gram-positive bacteria while showing no toxicity to mammalian cells. chemrxiv.org This selectivity is highly advantageous for applications like antimicrobial coatings in clinical settings. chemrxiv.org For instance, hydrogel coatings composed of self-assembled Fmoc-tripeptides have been shown to completely inhibit the growth of the Gram-positive bacterium Staphylococcus aureus. nih.gov The effectiveness of these materials can be influenced by the morphology of the nanostructures; more compact and rigid nanofibers tend to exhibit greater antimicrobial potency. chemrxiv.org

The antibacterial efficacy of these self-assembled systems has been observed against a wide spectrum of bacteria, including both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains. chemrxiv.orgchemrxiv.org The minimal nature of the Fmoc-dipeptide building block, combined with its purity, low cost, and biocompatibility, makes it a promising component for developing clinically relevant antibacterial materials. ramot.org

Table 1: Antibacterial Efficacy of Related Fmoc-Peptide Systems This table presents findings for representative Fmoc-peptide systems to illustrate the principle of selective antibacterial activity.

| Fmoc-Peptide System | Target Bacteria | Observed Effect | Reference |

| Co-assembled Fmoc-phenylalanine & Fmoc-leucine | Gram-positive bacteria | Selective antimicrobial action | chemrxiv.org |

| Self-assembled Fmoc-FFY Hydrogel Coating | Staphylococcus aureus (Gram-positive) | Complete inhibition of development after 24h | nih.gov |

| Fmoc-Leucine/Fmoc-Lysine Hydrogel | S. aureus, B. subtilis, E. coli | Broad-spectrum antibacterial efficacies | chemrxiv.org |

Mechanisms of Bacterial Inhibition (e.g., cell wall/membrane disruption)

The primary mechanism by which this compound-derived self-assembled biomaterials exert their antibacterial effect is through the disruption of the bacterial cell wall and/or membrane. ramot.org The bacterial cell wall is a vital structure that protects the organism from environmental stress and maintains its shape, making it an excellent target for antimicrobial agents. nih.govnih.gov

The amphiphilic nature of Fmoc-dipeptides is key to their membrane-disrupting activity. The hydrophobic Fmoc group facilitates the insertion of the molecule into the lipid bilayer of the bacterial cell membrane. ramot.org This insertion process disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism has been specifically identified in the action of Fmoc-amino acid nano-assemblies against Streptococcus mutans, where they directly target the bacterial cell membrane. ramot.org

Unlike many traditional antibiotics that inhibit specific enzymes involved in cell wall synthesis, the physical disruption of the membrane is a broader mechanism that can be effective against a range of bacteria. researchgate.net This direct action on the membrane is a key reason for the efficacy of these materials. The self-assembly into larger nanostructures, such as fibers, can further enhance this disruptive capability by concentrating the active molecules at the bacterial surface and potentially inducing greater mechanical stress on the cell envelope.

Photodynamic and Photothermal Therapy Agents

This compound and similar Fmoc-protected peptides serve as critical building blocks in the synthesis of advanced agents for photodynamic therapy (PDT). nih.gov PDT is a non-invasive therapeutic strategy that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill targeted cells, such as cancer cells. The versatility of Fmoc-based solid-phase peptide synthesis (SPPS) allows for the precise construction of complex molecules that can target and treat diseased tissues. nih.govchemimpex.com

In one application, Fmoc-protected amino acids were used to construct a peptide sequence, Fmoc-GDEVDGSGK, which was then coupled to the photosensitizer Pyropheophorbide-a (Pyro). nih.gov This peptide backbone serves as a molecular scaffold. By attaching a folate targeting moiety to this construct, researchers created a sophisticated PDT agent (Pyro-GDEVDGSGK-Folate) capable of selectively accumulating in folate receptor-positive (FR+) cancer cells. nih.gov Studies showed that this targeted agent led to significant viability reduction in FR+ cancer cells upon light treatment, demonstrating the power of using Fmoc-peptide chemistry to create highly specific therapeutic agents. nih.gov

Biosensing and Bioimaging Platforms

The unique self-assembly properties of this compound and related peptide derivatives make them valuable components in the development of sophisticated biosensing and bioimaging platforms. acs.org Combining self-assembling peptide nanostructures with signaling units (e.g., fluorescent molecules) can enhance the stability of imaging agents in circulation and enable multivalent binding to biological targets, thereby improving signal intensity and specificity. acs.org

Fmoc-based peptide synthesis is a cornerstone for creating targeting peptides that can be coupled to various imaging probes for modalities like fluorescence imaging and radionuclide imaging. acs.org These peptide-based reagents can be designed to recognize and bind to specific biomarkers on the surface of cells, allowing for the visualization of disease processes at the molecular level. For instance, a peptide sequence synthesized using Fmoc-amino acids can be attached to an imaging agent to direct it specifically to tumor cells, providing a clearer picture for diagnosis and treatment monitoring. nih.govacs.org

The development of stimulus-responsive peptide assemblies represents a further advancement in this field. These platforms can be engineered to change their state—for example, by assembling or disassembling—in response to specific biological cues in a target tissue, such as a change in pH or the presence of a particular enzyme. acs.org This change can activate an imaging signal, localizing and concentrating it at the site of interest and significantly improving the signal-to-noise ratio. This compound can be incorporated as a key structural element within these intelligent, self-assembling imaging agents. acs.org

Protein Engineering and Modification

This compound is a valuable reagent in the fields of protein engineering and modification. chemimpex.com Its primary role is as a specialized building block in solid-phase peptide synthesis (SPPS), a fundamental technique used to construct peptides and modify proteins with high precision and purity. chemimpex.com SPPS allows researchers to assemble a specific sequence of amino acids, which can then be used to create novel proteins with enhanced functionalities or to modify existing ones. chemimpex.com

In protein engineering, researchers utilize compounds like this compound to introduce specific dipeptide sequences into a protein's structure. chemimpex.com This can alter the protein's folding, stability, solubility, or biological activity. The hydrophobicity of the double leucine motif can influence protein-protein interactions or the protein's association with cell membranes. By strategically incorporating this compound into a synthetic peptide chain, scientists can design proteins with improved therapeutic properties or novel catalytic functions. chemimpex.com

Furthermore, peptides synthesized using this compound can be used as tools for the covalent modification of proteins. researchgate.net These peptides can be designed to selectively react with specific amino acid residues on a target protein, a process known as bioconjugation. This allows for the attachment of other molecules, such as drugs or imaging agents, to the protein, facilitating the creation of targeted drug delivery systems or diagnostic tools. chemimpex.com

Biochemical Interactions and Degradation of Fmoc Leu Leu Oh and Its Assemblies

Enzymatic Degradation Pathways

The peptide bond between the two leucine (B10760876) residues in Fmoc-Leu-Leu-OH is a potential target for enzymatic cleavage by various proteases and peptidases. The N-terminal Fmoc group, however, can influence the susceptibility of the dipeptide to enzymatic action.

Peptides are generally vulnerable to degradation by endogenous proteases, which can limit their bioavailability and in vivo lifetimes. The Leu-Leu sequence presents a cleavage site for certain proteases that exhibit a preference for hydrophobic residues. For instance, proteases like chymotrypsin and pepsin are known to cleave peptide bonds adjacent to bulky hydrophobic amino acids. Some Lon proteases, found in bacteria and eukaryotes, also show a preference for cleaving after leucine and phenylalanine residues. nih.gov

However, the N-terminal Fmoc group can provide a degree of steric hindrance, potentially reducing the accessibility of the peptide bond to the active site of some exopeptidases, which act from the N-terminus. Endopeptidases, which cleave internal peptide bonds, would still be capable of targeting the Leu-Leu linkage if it were part of a larger peptide chain. The susceptibility is therefore highly dependent on the specific enzyme .

Table 1: General Susceptibility of Leu-Leu Motifs to Common Proteases

| Protease | General Specificity | Predicted Action on Leu-Leu Bond |

|---|---|---|

| Chymotrypsin | Cleaves C-terminal to large hydrophobic residues (e.g., Phe, Trp, Tyr, Leu). | Potential cleavage. |

| Pepsin | Prefers to cleave C-terminal to hydrophobic and aromatic residues. | Potential cleavage. |

| Trypsin | Cleaves C-terminal to basic residues (Lys, Arg). | No cleavage expected. |

| Elastase | Cleaves C-terminal to small, neutral residues (e.g., Ala, Gly, Ser, Val). | Low to no cleavage expected. |

| Lon Protease | Shows preference for cleaving after Leu and Phe. nih.gov | High potential for cleavage. |

The rate and extent of enzymatic degradation are significantly influenced by the specific type of enzyme present and the surrounding environmental conditions.

Enzyme Specificity : Different proteases have distinct substrate specificities. For example, while chymotrypsin might readily cleave the Leu-Leu bond, trypsin would not. The concentration of the active enzyme is also a key factor; higher enzyme concentrations will lead to faster degradation.

pH : Enzymes have optimal pH ranges for their activity. Proteolytic activity will be maximal at the optimal pH of a given protease (e.g., ~pH 2 for pepsin, ~pH 8 for chymotrypsin). Deviations from this pH will result in a decreased rate of degradation.

Temperature : Enzymatic reaction rates generally increase with temperature up to an optimal point. Beyond this temperature, the enzyme will begin to denature and lose its activity.

Hydrolytic Stability and Degradation Products

Beyond enzymatic action, this compound can undergo chemical degradation through hydrolysis. This can affect both the N-terminal Fmoc protecting group and the internal peptide bond.

The Fmoc group is known for its stability in acidic conditions but is highly susceptible to cleavage under basic conditions. wikipedia.orgtotal-synthesis.com This cleavage occurs via a β-elimination mechanism, typically initiated by a secondary amine like piperidine (B6355638) in synthesis, but can also occur more slowly in aqueous basic environments (pH > 9). organic-chemistry.orgresearchgate.net The degradation products are the free dipeptide (H-Leu-Leu-OH) and dibenzofulvene, which can further react with other nucleophiles present. researchgate.net

The peptide bond itself is generally stable to hydrolysis at neutral pH. However, hydrolysis can be accelerated under strongly acidic or basic conditions, particularly at elevated temperatures. Hydrolysis of the peptide bond would result in the formation of Fmoc-Leucine and Leucine as the degradation products.

Table 2: Stability of this compound under Different pH Conditions

| Condition | Primary Site of Hydrolysis | Major Degradation Products | Relative Rate |

|---|---|---|---|

| Strongly Acidic (pH < 2) | Peptide Bond | Fmoc-Leu-OH + H-Leu-OH | Slow to Moderate |

| Neutral (pH ~7) | Generally Stable | - | Very Slow |

| Strongly Basic (pH > 9) | Fmoc Group | H-Leu-Leu-OH + Dibenzofulvene | Moderate to Fast |

Strategies for Enhancing Enzymatic Stability of this compound-Containing Peptides

Given the susceptibility of peptides to enzymatic degradation, several strategies have been developed to enhance their stability. benthamscience.com These approaches can be broadly categorized into chemical modifications and structural design.

Modifying the chemical structure of the peptide backbone can hinder the recognition and cleavage by proteases.

N-methylation : Methylating the nitrogen atom of the peptide bond can create steric hindrance that prevents the peptide from fitting into the active site of a protease. nih.gov

Incorporation of D-amino acids : Natural proteases are highly stereospecific and primarily recognize L-amino acids. Replacing one or both L-leucine residues with their D-enantiomers (D-leucine) can render the peptide highly resistant to enzymatic degradation. nih.govnih.gov

Peptide Bond Mimetics : Replacing the standard amide bond with a non-hydrolyzable isostere (e.g., a reduced amide bond, azapeptide) can effectively block cleavage at that position.

The three-dimensional conformation of a peptide can significantly influence its stability. By designing peptides that adopt specific secondary structures, cleavage sites can be made less accessible to proteases.

Cyclization : Cyclizing the peptide, either head-to-tail or through a side-chain linkage, can restrict its conformational flexibility. This rigidity can make it difficult for the peptide to adopt the extended conformation often required for binding to the active site of a protease.

Enforcing Helical Structures : Peptides containing leucine often have a propensity to form α-helical structures. vub.benih.gov Stabilizing this helical conformation, for example through "hydrocarbon stapling," can protect the peptide backbone from enzymatic attack. The α-helical structure is important for preserving the stability of peptides against proteases. nih.gov

Interaction with Biological Molecules (Excluding Clinical Human Trials)

The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis, also imparts significant hydrophobicity and aromaticity to amino acid and peptide structures. nih.gov These properties drive self-assembly and mediate interactions with biological molecules. nih.gov The dipeptide this compound, composed of two hydrophobic leucine residues and the Fmoc group, has been a subject of investigation for its biochemical interactions, particularly in the context of enzyme inhibition and behavior in model biological systems.

Enzyme Inhibition Studies (e.g., Butyrylcholinesterase)

Research has identified Fmoc-protected amino acids and peptides as a promising scaffold for developing selective inhibitors of Butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. calstate.edunih.gov Studies have demonstrated that elongating an Fmoc-amino acid to an Fmoc-dipeptide can enhance inhibitory potency against BChE by increasing van der Waals interactions within the enzyme's active site. calstate.edu

This compound has been identified as an effective inhibitor of BChE. researchgate.net Initial studies on Fmoc-amino acids found that Fmoc-Leu-OH was a potent and selective BChE inhibitor with an inhibition constant (Kᵢ) of 115 µM. researchgate.netnih.gov Building on this, the dipeptide this compound was synthesized and found to be an even more effective inhibitor, with a reported Kᵢ value of 28 µM in one study and 10.7 µM in another. calstate.eduresearchgate.net This demonstrates a significant improvement in inhibitory activity compared to the single amino acid derivative.

In a comparative study of four different Fmoc-dipeptides, this compound and Fmoc-Lys-Leu-OH were found to be the most potent inhibitors. calstate.edu Furthermore, these Fmoc-dipeptides, including this compound, showed preferential inhibition for BChE over Acetylcholinesterase (AChE), a key factor for developing targeted therapeutics. calstate.edu At a concentration of 200 µM, this compound reduced BChE activity to below 10%, while having a minimal effect on AChE activity. calstate.edu

| Compound | Inhibition Constant (Kᵢ) against BChE (µM) | Reference |

|---|---|---|

| Fmoc-Leu-OH | 115 | researchgate.netnih.gov |

| This compound | 28 | researchgate.net |

| This compound | 10.7 | calstate.edu |

| Fmoc-Lys-Lys-OH | 14.4 | calstate.edu |

| Fmoc-Lys-Leu-OH | 4.43 | calstate.edu |

| Fmoc-Leu-Lys-OH | 66 | calstate.edu |

Interactions with Other Proteins and Ligands in Model Systems

The interactions of Fmoc-dipeptides with model biological structures, such as cell membranes, are crucial for their potential applications in areas like drug delivery. acs.org The behavior of these molecules is governed by a balance between their tendency to self-assemble and their ability to interact with surfaces like a phospholipid monolayer. acs.org

A study investigating the interactions between a series of seven Fmoc-dipeptides and Langmuir monolayers of 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA), a model cell surface, revealed that hydrophobicity is a key determinant of the interaction. acs.org An increase in the hydrophobicity of the dipeptide led to an enhanced interaction with the DMPA molecules. acs.org Given that this compound is composed of highly hydrophobic leucine residues, it is expected to interact strongly with lipid membranes. However, very high hydrophobicity can also promote the self-assembly of the dipeptides, which may compete with their interaction with the phospholipid surface. acs.org This interplay suggests that an optimal level of hydrophobicity is required to maximize interaction with lipid membranes. acs.org

The self-assembly of Fmoc-dipeptides is driven by a combination of π–π stacking of the aromatic Fmoc groups and hydrogen bonding of the peptide backbone. nih.gov These assemblies can form nanostructures, such as fibers and hydrogels, which are capable of interacting with other molecules. nih.govresearchgate.net For instance, it has been noted that Fmoc-peptide assemblies can interact with proteins through both hydrogen bonds and π–π interactions via their aromatic groups. researchgate.net

Future Perspectives and Emerging Research Avenues

Rational Design of Fmoc-Leu-Leu-OH-Based Supramolecular Systems

The future of this compound lies in the precise engineering of its self-assembly to create supramolecular systems with tailored properties. The rational design process is guided by a fundamental understanding of the non-covalent forces at play: π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the peptide backbones, and hydrophobic interactions of the leucine (B10760876) side chains. frontiersin.orgnih.govnih.gov By manipulating these interactions, researchers can control the morphology, mechanical strength, and environmental responsiveness of the resulting materials.

Key strategies for rational design include:

Sequence Modification: While this article focuses on the Leu-Leu sequence, the principles of self-assembly are highly dependent on the amino acid sequence. chemrxiv.org Studies on analogous Fmoc-dipeptides, such as those combining glycine, alanine, leucine, and phenylalanine, have shown that minor changes to the peptide backbone can significantly alter gelation properties and nanostructure morphology. nih.gov For this compound, future work will involve co-assembly with other Fmoc-amino acids or dipeptides to create multi-component systems with hybrid properties.

Control of Environmental Triggers: The self-assembly of Fmoc-dipeptides is highly sensitive to external stimuli. rsc.org Researchers can trigger hydrogelation by altering pH, temperature, or ionic strength, or by using a "solvent switch" method where a solution of the peptide in an organic solvent is diluted with water. nih.govrsc.org For this compound, the rational design approach involves mapping its phase diagram under various conditions to predict and control the formation of nanofibers, ribbons, or other complex architectures. For instance, the self-assembly of Fmoc-diphenylalanine (Fmoc-FF) is initiated by lowering the pH, which protonates the terminal carboxyl group and reduces electrostatic repulsion, allowing π-π stacking and hydrogen bonding to dominate. nih.gov

Molecular Dynamics Simulations: Computational tools are becoming indispensable for predicting how modifications to the this compound structure will influence its self-assembly. frontiersin.org Molecular dynamics simulations can model the interactions between molecules, predicting the stability and structure of aggregates and guiding the experimental design of novel materials with desired characteristics, such as enhanced mechanical rigidity or specific recognition capabilities. frontiersin.orgchemrxiv.org

| Fmoc-Dipeptide | Key Intermolecular Forces | Primary Trigger for Self-Assembly | Resulting Nanostructure | Potential Property Influence |

|---|---|---|---|---|

| Fmoc-Phe-Phe (FF) | Strong π-π stacking, Hydrogen bonding | pH reduction, Solvent switch | Nanofibers, Ribbons | High mechanical stiffness |

| Fmoc-Leu-Gly (LG) | Hydrophobic interactions, Hydrogen bonding | pH reduction | Fibers | Moderate stiffness, high stability |

| Fmoc-Tyr-Leu (YL) | Hydrogen bonding (phenolic OH), π-π stacking, Hydrophobic | pH, Anions, Ultrasonication | Coiled nanofibers, Spherical aggregates | Stimuli-responsive behavior |

| Fmoc-Leu-Asp (LD) | Electrostatic interactions, Hydrogen bonding, Hydrophobic | Temperature (boiling in buffer) | Viscoelastic hydrogel | pH-responsive charge, carrier potential |

| Fmoc-Leu-Leu (LL) | Strong hydrophobic interactions, Hydrogen bonding, π-π stacking | (Predicted) pH reduction, Solvent switch, Temperature | (Predicted) Stable nanofibers/hydrogel | (Predicted) High hydrophobicity, mechanical stability |

Integration with Advanced Technologies (e.g., Microfluidics)

The integration of this compound self-assembly with advanced fabrication technologies like microfluidics opens a new frontier for creating highly controlled and functional biomaterials. Microfluidic devices allow for the precise manipulation of fluids and reaction conditions at the microscale, offering unparalleled control over the nucleation and growth of peptide nanostructures. researchgate.net

Future research in this area will focus on:

Controlled Nanostructure Fabrication: By using microfluidic channels, researchers can control the mixing of an this compound solution with a trigger solution (e.g., a buffer to change the pH), leading to the formation of uniform nanofibers or nanotubes. This technology can overcome the limitations of bulk mixing methods, which often result in heterogeneous structures. researchgate.net This approach has been demonstrated with other self-assembling peptides, showing that parameters like flow rate and channel geometry can fine-tune the dimensions of the resulting nanostructures. researchgate.net